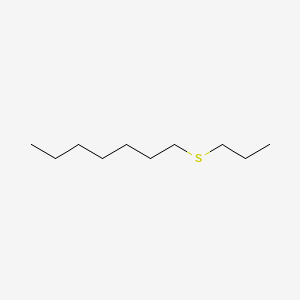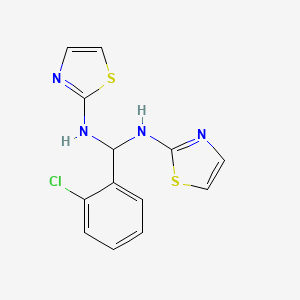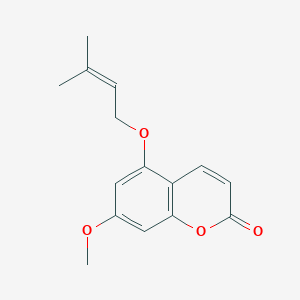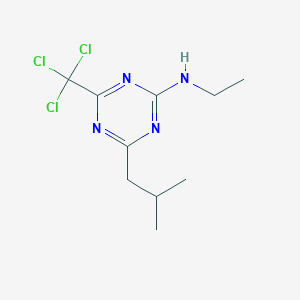
2-(N-Propionyl-N-(2-hydroxyethyl)aminomethyl)-3-methylnorbornane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-Propionyl-N-(2-hydroxyethyl)aminomethyl)-3-methylnorbornane is a synthetic organic compound with the molecular formula C14H25NO2. This compound is known for its unique bicyclic structure, which includes a norbornane ring system. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 2-(N-Propionyl-N-(2-hydroxyethyl)aminomethyl)-3-methylnorbornane involves several steps. One common method includes the reaction of 3-methylnorbornane with propionyl chloride in the presence of a base to form the propionyl derivative. This intermediate is then reacted with 2-hydroxyethylamine under controlled conditions to yield the final product. Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Analyse Chemischer Reaktionen
2-(N-Propionyl-N-(2-hydroxyethyl)aminomethyl)-3-methylnorbornane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group can be replaced by other nucleophiles like halides or thiols under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-(N-Propionyl-N-(2-hydroxyethyl)aminomethyl)-3-methylnorbornane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in inhibiting specific enzymes or pathways involved in disease states.
Wirkmechanismus
The mechanism of action of 2-(N-Propionyl-N-(2-hydroxyethyl)aminomethyl)-3-methylnorbornane involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
2-(N-Propionyl-N-(2-hydroxyethyl)aminomethyl)-3-methylnorbornane can be compared with other similar compounds, such as:
2-(N-Acetyl-N-(2-hydroxyethyl)aminomethyl)-3-methylnorbornane: This compound has an acetyl group instead of a propionyl group, which can influence its reactivity and biological activity.
2-(N-Butyryl-N-(2-hydroxyethyl)aminomethyl)-3-methylnorbornane: The butyryl derivative has a longer carbon chain, affecting its solubility and interaction with molecular targets.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties .
Eigenschaften
CAS-Nummer |
36398-78-4 |
|---|---|
Molekularformel |
C14H25NO2 |
Molekulargewicht |
239.35 g/mol |
IUPAC-Name |
N-(2-hydroxyethyl)-N-[(3-methyl-2-bicyclo[2.2.1]heptanyl)methyl]propanamide |
InChI |
InChI=1S/C14H25NO2/c1-3-14(17)15(6-7-16)9-13-10(2)11-4-5-12(13)8-11/h10-13,16H,3-9H2,1-2H3 |
InChI-Schlüssel |
YTOGJSAVUCOBCI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N(CCO)CC1C(C2CCC1C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phenol, 2-[(3-phenyloxiranyl)carbonyl]-](/img/structure/B14686321.png)








![Dispiro[2.1.2.1]octane](/img/structure/B14686361.png)
![(3S,6R,7R,8S,9S)-2,6-dihydroxy-5,5,8-trimethylspiro[12-oxatetracyclo[6.4.0.01,11.03,7]dodecane-9,2'-oxirane]-10-one](/img/structure/B14686362.png)
![4H,6H-[2]Benzoxepino[6,5,4-def][2]benzoxepin-4,6,10,12-tetrone](/img/structure/B14686363.png)
![10a,12a-Dimethyl-4a,4b,5,6,6a,7,8,9,10,10a,10b,11,12,12a-tetradecahydro-4h-naphtho[2,1-f]chromen-8-ol](/img/structure/B14686370.png)
